molecular formula C18H20N2O5S B11166038 1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenylmethanesulfonyl-ethanone

1-[4-(Furan-2-carbonyl)-piperazin-1-yl]-2-phenylmethanesulfonyl-ethanone

Cat. No.: B11166038
M. Wt: 376.4 g/mol
InChI Key: KZRRZLFCVVBWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-PHENYLMETHANESULFONYLETHAN-1-ONE is a complex organic compound that features a furan ring, a piperazine ring, and a phenylmethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-PHENYLMETHANESULFONYLETHAN-1-ONE typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with phenylmethanesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-PHENYLMETHANESULFONYLETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives .

Scientific Research Applications

1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-PHENYLMETHANESULFONYLETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-PHENYLMETHANESULFONYLETHAN-1-ONE involves its interaction with specific molecular targets. The furan ring and piperazine moiety can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-PHENYLMETHANESULFONYLETHAN-1-ONE is unique due to the presence of the phenylmethanesulfonyl group, which can enhance its biological activity and chemical stability compared to similar compounds .

Properties

Molecular Formula

C18H20N2O5S

Molecular Weight

376.4 g/mol

IUPAC Name

2-benzylsulfonyl-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H20N2O5S/c21-17(14-26(23,24)13-15-5-2-1-3-6-15)19-8-10-20(11-9-19)18(22)16-7-4-12-25-16/h1-7,12H,8-11,13-14H2

InChI Key

KZRRZLFCVVBWCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CS(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC=CO3

Origin of Product

United States

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